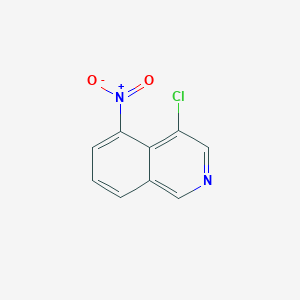

4-Chloro-5-nitroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGNEZHNSSPYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621102 | |

| Record name | 4-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53599-88-5 | |

| Record name | 4-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 4 Chloro 5 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 4-chloro-5-nitroisoquinoline. The electron-withdrawing nature of the nitro group and the nitrogen atom in the isoquinoline (B145761) ring activates the aromatic system towards nucleophilic attack, facilitating the displacement of the chloro moiety. masterorganicchemistry.com

Investigations into the Displacement of the Chloro Moiety

The chlorine atom at the C4 position of this compound is a good leaving group in SNAr reactions. This reactivity allows for the introduction of a wide range of nucleophiles at this position. For instance, treatment with ethanolic ammonia (B1221849) leads to the formation of 1-amino-5-nitroisoquinoline. jst.go.jp Similarly, reactions with various primary and secondary amines can be employed to synthesize a diverse library of 4-amino-substituted 5-nitroisoquinolines. The reaction with N-methylpiperazine, for example, proceeds under reflux in ethanol (B145695) to yield 1-(N-methylpiperazinyl)-4-nitroisoquinoline.

Transition metal catalysis, particularly with palladium complexes, can also be utilized to facilitate the displacement of the chloro group. For example, in the presence of palladium(II) acetate (B1210297), BINAP, and a base, this compound can react with various (hetero)aromatic amines to produce the corresponding N-aryl- and N-heteroaryl-4-amino-5-nitroisoquinolines. jst.go.jp

It's important to note that the reactivity of the chloro group can be influenced by the presence of other substituents on the isoquinoline ring. For example, in di- and tri-substituted isoquinolines, the regioselectivity of nucleophilic attack is a critical consideration. nih.govharvard.edu

Studies on the Transformation of the Nitro Group (e.g., Reduction to Amine)

The nitro group at the C5 position is also a key site of reactivity. A common and synthetically valuable transformation is its reduction to an amino group, which opens up further avenues for functionalization. This reduction can be achieved using various reagents and conditions.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method for the reduction of the nitro group to an amine. jst.go.jpcommonorganicchemistry.com This method is generally efficient and clean. Other reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be used, offering milder alternatives that may be compatible with other sensitive functional groups present in the molecule. commonorganicchemistry.com Raney Nickel is another effective catalyst for this transformation and is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

The resulting 4-chloro-5-aminoisoquinoline is a valuable intermediate for the synthesis of more complex molecules. The amino group can undergo a variety of reactions, including diazotization followed by substitution, acylation, and N-alkylation, further expanding the synthetic utility of the original this compound scaffold. nih.gov The mutagenic and chromosome-damaging activities of some 5-nitroisoquinolines have been linked to the reduction of the nitro group. researchgate.net

Vicarious Nucleophilic Substitution of Hydrogen (VNSH) in Nitroisoquinoline Systems

Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitroisoquinolines. organic-chemistry.org This reaction allows for the direct substitution of a hydrogen atom by a nucleophile bearing a leaving group. organic-chemistry.org

In the context of nitroisoquinoline systems, VNS reactions typically occur at positions activated by the nitro group, which are ortho and para to it. organic-chemistry.org For 5-nitroisoquinoline (B18046), this would primarily be the C6 and C8 positions. While specific studies on VNS reactions of this compound are not extensively detailed in the provided results, the principles of VNS in nitroquinolines and nitroisoquinolines are well-established. researchgate.netacs.orgnih.govnih.gov For instance, the amination of 4-nitroisoquinoline (B1589690) at the 1-position has been achieved using hydroxylamine (B1172632) and 4-amino-1,2,4-triazole. researchgate.net It is plausible that this compound would undergo VNS at the C6 or C8 position, provided a suitable nucleophile and reaction conditions are employed. The presence of the chloro group at C4 might influence the regioselectivity of the VNS reaction due to steric and electronic effects.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Processes

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another important pathway for the functionalization of electron-deficient heterocycles. nih.gov Unlike VNS, ONSH does not require a leaving group on the nucleophile. Instead, the reaction proceeds through the formation of a σH-adduct, which is then oxidized by an external oxidizing agent to restore aromaticity. nih.gov

Studies on 5-nitroisoquinoline have demonstrated its reactivity in ONSH reactions. For example, direct amination and methylamination have been successfully carried out. nih.gov The reaction of 5-nitroisoquinoline with arylamines can lead to the formation of o-nitrosodiarylamines, which can then be cyclized to form condensed phenazine (B1670421) systems. mdpi.com The regioselectivity of these reactions is often dictated by the position of the nitro group. researchgate.netresearchgate.net

While direct ONSH reactions on this compound are not explicitly described in the search results, the general reactivity of nitroisoquinolines suggests that it would be a viable substrate for such transformations. The choice of oxidant and reaction conditions would be crucial in determining the outcome and efficiency of the reaction. acs.org

Transition Metal-Catalyzed Coupling Reactions for Complex Molecular Architectures

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures from simple precursors. The chloro group at the C4 position of this compound makes it an excellent candidate for various coupling reactions.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst, is a prominent example. fishersci.es this compound can be coupled with a variety of aryl and vinyl boronic acids or their esters to form C-C bonds at the C4 position, leading to the synthesis of 4-aryl- and 4-vinyl-5-nitroisoquinolines. googleapis.comresearchgate.net The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. nsf.gov

Other palladium-catalyzed reactions, such as the Heck coupling (reaction with an alkene) and the Buchwald-Hartwig amination (reaction with an amine), could also be applied to this compound to introduce further diversity at the C4 position. researchgate.netthieme-connect.com These reactions provide access to a wide range of substituted isoquinoline derivatives that would be difficult to synthesize through other methods.

Kinetic and Thermodynamic Analyses of Core Chemical Transformations

A thorough understanding of the reactivity of this compound requires an analysis of the kinetics and thermodynamics of its core chemical transformations.

For SNAr reactions, the rate of displacement of the chloro group is influenced by the nature of the nucleophile, the solvent, and the temperature. researchgate.net The electron-withdrawing nitro group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate that is formed during the reaction. masterorganicchemistry.com Kinetic studies can provide quantitative data on the activation energy and pre-exponential factor, offering insights into the reaction mechanism.

Similarly, thermodynamic analyses of VNS and ONSH reactions can help in understanding the relative stability of the intermediates and products, thereby explaining the observed regioselectivity. acs.org For instance, the formation of the σH-adduct in ONSH reactions is a reversible process, and its equilibrium position is dependent on the thermodynamic stability of the adduct.

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states and intermediates of these reactions. These calculations can provide valuable information on activation energy barriers and reaction pathways, complementing experimental findings and aiding in the rational design of new synthetic routes.

Data Tables

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Nucleophile | Reagent/Conditions | Product | Reference |

| Ammonia | Ethanolic ammonia, reflux | 1-Amino-5-nitroisoquinoline | jst.go.jp |

| N-Methylpiperazine | Reflux in ethanol | 1-(N-Methylpiperazinyl)-4-nitroisoquinoline | |

| (Hetero)aromatic amines | Pd(OAc)₂, BINAP, K₂CO₃, dioxane, reflux | N-Aryl/Heteroaryl-4-amino-5-nitroisoquinolines | jst.go.jp |

Table 2: Reduction of the Nitro Group in 5-Nitroisoquinoline Derivatives

| Reducing Agent | Conditions | Product | Reference |

| Pd/C | H₂ atmosphere | 5-Aminoisoquinoline (B16527) derivative | jst.go.jpcommonorganicchemistry.com |

| SnCl₂ | Acidic media | 5-Aminoisoquinoline derivative | commonorganicchemistry.com |

| Fe | Acidic media | 5-Aminoisoquinoline derivative | commonorganicchemistry.com |

| Raney Nickel | H₂ atmosphere | 5-Aminoisoquinoline derivative | commonorganicchemistry.com |

Sophisticated Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Comprehensive Assignment of Vibrational Modes and Functional Group Frequencies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within 4-Chloro-5-nitroisoquinoline. thermofisher.com The analysis of the vibrational spectra allows for the assignment of fundamental modes of vibration. nih.govjocpr.com In complex molecules like this, experimental data is often complemented by theoretical calculations to achieve a complete and accurate assignment. researchgate.netresearchgate.net

The vibrational spectrum is characterized by distinct frequencies corresponding to the stretching and bending of specific bonds. Key functional groups present in this compound include the C-Cl bond, the nitro (NO₂) group, and the isoquinoline (B145761) core, which consists of fused benzene (B151609) and pyridine (B92270) rings.

Nitro (NO₂) Group Vibrations: The nitro group typically exhibits strong and characteristic absorption bands in the infrared spectrum. For a similar compound, 3-chloro-5-nitroisoquinoline (B79450), bands observed at 1514 cm⁻¹ and 1326 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. cdnsciencepub.com

Aromatic Ring Vibrations: The isoquinoline ring system gives rise to a series of bands. C=C stretching vibrations within the aromatic rings are expected in the 1625-1430 cm⁻¹ region. scialert.net C-H stretching vibrations of the aromatic protons typically appear in the 3100-3000 cm⁻¹ range. researchgate.net

C-Cl Vibrations: The stretching vibration of the C-Cl bond is generally observed in the lower frequency region of the mid-infrared spectrum.

Ring Vibrations: The infrared spectrum of 3-chloro-5-nitroisoquinoline also showed bands at 880 cm⁻¹ (indicative of a 2,4,5-trisubstituted pyridine ring) and at 886 and 760 cm⁻¹ (characteristic of a 1,2,3-trisubstituted benzene ring). cdnsciencepub.com

A detailed assignment of these vibrational modes is crucial for confirming the molecular structure and understanding the electronic effects of the chloro and nitro substituents on the isoquinoline framework.

Table 1: Characteristic Vibrational Frequencies for this compound and Related Compounds This table is based on data for analogous compounds and general spectroscopic principles.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |

| NO₂ Asymmetric Stretch | ~1514 | cdnsciencepub.com |

| NO₂ Symmetric Stretch | ~1326 | cdnsciencepub.com |

| Aromatic C=C Stretch | 1625 - 1430 | scialert.net |

| C-Cl Stretch | 800 - 600 | General |

| C-C-N Deformation | ~670 - 530 | scialert.net |

Correlation and Validation with Quantum Chemical Predictions

To validate the experimental vibrational assignments and gain deeper insight into the molecule's properties, quantum chemical calculations are widely employed. nih.gov Density Functional Theory (DFT), particularly using the B3LYP functional with basis sets like 6-311++G(d,p), has been shown to be a reliable method for predicting the optimized geometries and vibrational frequencies of nitroaromatic and heterocyclic compounds. jocpr.comresearchgate.netresearchgate.net

Theoretical calculations provide harmonic vibrational frequencies, which often overestimate experimental values due to the neglect of anharmonicity. jocpr.com To improve the correlation, calculated frequencies are typically scaled using a scaling factor (e.g., 0.961 or 0.9668). jocpr.comnih.gov The comparison between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman data generally shows good agreement, allowing for a confident and detailed assignment of the fundamental vibrational modes. nih.govjocpr.com This agreement confirms that the optimized geometry calculated is a reliable representation of the molecule's actual structure. nih.gov The potential energy distribution (PED) analysis, performed using programs like VEDA, is also used to precisely assign the vibrational frequencies to specific atomic motions. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. gdckulgam.edu.in For this compound, the spectrum is influenced by the π-electron system of the isoquinoline core and the electronic nature of the substituents.

Analysis of Electronic Transitions and Absorption Maxima (e.g., π→π Transitions)*

The electronic spectrum of aromatic and heterocyclic molecules is dominated by transitions of n- or π-electrons to the π-excited state. tanta.edu.eg These π→π transitions are typically strong (high molar absorptivity) and are characteristic of the conjugated system. uzh.ch The presence of non-bonding electrons (n-electrons), for instance on the nitrogen atom of the isoquinoline ring, can also lead to weaker n→π* transitions. uzh.ch

In the case of this compound, the UV-Vis spectrum is expected to show multiple absorption bands corresponding to different electronic transitions within the molecule. cdnsciencepub.com The absorption maxima (λ_max) are indicative of the energy gaps between the electronic ground state and various excited states. For the related 3-chloro-5-nitroisoquinoline, strong absorptions have been noted at approximately 250 nm and 590 nm, which can be attributed to the electronic transitions within the heterocyclic and aromatic ring systems. biosynth.com The UV spectra of isoquinoline derivatives are often complex, with multiple bands classified as α, p, and β-bands, which are sensitive to substitution patterns. cdnsciencepub.com

Theoretical methods, such as Time-Dependent DFT (TD-DFT), are used to calculate the electronic absorption spectra, including excitation energies, oscillator strengths, and the nature of the transitions (e.g., HOMO→LUMO). researchgate.netresearchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions. researchgate.net

Table 2: Observed Electronic Absorption Maxima for a Related Compound Data for 3-Chloro-5-nitroisoquinoline.

| Approx. λ_max (nm) | Tentative Assignment | Reference |

| ~250 | π→π* (Heterocyclic Ring) | biosynth.com |

| ~590 | π→π* (Aromatic System) | biosynth.com |

Investigation of Intramolecular Charge Transfer Characteristics

The presence of both an electron-withdrawing nitro group (NO₂) and a halogen substituent on the isoquinoline ring makes this compound a candidate for exhibiting intramolecular charge transfer (ICT) characteristics. nih.gov ICT is a fundamental photophysical process where, upon photoexcitation, electron density is redistributed from an electron-donor part of the molecule to an electron-acceptor part. nih.gov

In this molecule, the isoquinoline ring system can act as the π-framework, while the strongly electron-withdrawing nitro group serves as the electron acceptor. The chlorine atom, while electronegative, can donate electron density to the aromatic ring via resonance. Upon absorption of light, an electron can be promoted from a molecular orbital located more on the ring and chloro-substituent (donor part) to an orbital concentrated on the nitro group (acceptor part). This leads to the formation of an excited state with significant charge separation, known as a charge-transfer state. nih.gov

The formation of such ICT states can be studied by examining the solvent dependence of the absorption and fluorescence spectra and through computational modeling. nih.gov Quantum chemical calculations can map the free energy surfaces of the ground and excited states, revealing the pathways for ICT. nih.gov Studies on other nitroaromatic systems have shown that ICT can occur on an ultrafast timescale (femtoseconds) and may involve structural changes, such as the twisting of the nitro group relative to the aromatic ring, to stabilize the charge-separated state. nih.govnih.gov The investigation of these characteristics is crucial for understanding the photophysical and photochemical behavior of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of medium-sized organic molecules like 4-Chloro-5-nitroisoquinoline. DFT calculations can predict a wide range of molecular properties with high precision.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to locate the minimum energy structure on the potential energy surface. For this compound, the planarity of the isoquinoline (B145761) ring system is a key feature, although slight distortions can arise from the steric and electronic effects of the substituents. The nitro group at the C5 position and the chlorine atom at the C4 position can influence the bond lengths and angles of the heterocyclic ring. The energetic landscape can be explored by rotating the nitro group to identify the most stable conformation. Typically, the conformation where the nitro group is coplanar with the isoquinoline ring is the most stable due to enhanced conjugation.

Table 1: Selected Optimized Geometrical Parameters of Isoquinoline Derivatives Note: Data for this compound is inferred from related structures. Actual values would require specific calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C4-Cl | ~1.74 Å |

| Bond Length | C5-N(nitro) | ~1.47 Å |

| Bond Length | N-O(nitro) | ~1.22 Å |

| Bond Angle | C3-C4-C5 | ~120° |

| Bond Angle | C4-C5-N(nitro) | ~118° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For isoquinoline derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on specific regions, which can be influenced by substituents. In this compound, the electron-withdrawing nature of the nitro and chloro groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline. The LUMO is likely to be concentrated around the nitro group and the adjacent carbon atoms, indicating these are the primary sites for nucleophilic attack. The HOMO-LUMO gap for similar nitroaromatic compounds is generally in the range of 3-4 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies of a Representative Nitroisoquinoline Based on data for 5-nitroisoquinoline (B18046). niscpr.res.inresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 to -6.5 |

| LUMO | -2.8 to -3.1 |

| HOMO-LUMO Gap (ΔE) | 3.1 to 3.7 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution, with different colors indicating different potential values. Red regions correspond to negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack.

In this compound, the most negative potential (red) is expected to be localized on the oxygen atoms of the nitro group, making them centers for electrophilic interactions. The region around the hydrogen atoms of the aromatic ring will exhibit a positive potential (blue), and the area near the nitrogen atom in the isoquinoline ring could also show a negative potential, although this is modulated by the presence of the electron-withdrawing groups. Such analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.netresearchgate.net

For this compound, the sites with a high value of the Fukui function for nucleophilic attack (f+) would likely be the carbon atom attached to the nitro group (C5) and the carbon atom bearing the chlorine (C4), as these are activated by the electron-withdrawing groups. Conversely, the sites for electrophilic attack (f-) would be associated with regions of high electron density.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger delocalization effects.

In this compound, significant delocalization is expected within the aromatic system. NBO analysis would reveal strong π → π* interactions within the isoquinoline ring. Furthermore, it would quantify the hyperconjugative interactions between the lone pairs of the oxygen atoms of the nitro group and the adjacent π-system, as well as the interactions involving the lone pairs of the chlorine atom. This analysis provides insights into the stability of the molecule arising from electron delocalization. niscpr.res.inresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited state properties of molecules, including the simulation of UV-Visible electronic absorption spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and the intensity of electronic transitions.

For this compound, the electronic spectrum is expected to show characteristic π → π* and n → π* transitions. The π → π* transitions, typically of higher intensity, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of an electron from a non-bonding orbital (e.g., from the nitro group or the ring nitrogen) to an antibonding π* orbital. The solvent environment can also be modeled in TD-DFT calculations, which is important as solvatochromic shifts are common for such polar molecules. nih.govuaeu.ac.ae

Table 3: Predicted Electronic Transitions for a Nitroisoquinoline Derivative Based on general knowledge of similar aromatic compounds.

| Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 250-350 | High intensity, associated with the aromatic system |

| n → π | 350-450 | Low intensity, involving non-bonding electrons |

Quantum Chemical Exploration of Reaction Mechanisms, Transition States, and Activation Energies

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the presence of the chloro substituent on the isoquinoline framework. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving this compound, such as nucleophilic aromatic substitution (SNAr).

Theoretical studies on related nitroaromatic compounds suggest that the reaction mechanism for the substitution of the chlorine atom in this compound by a nucleophile would proceed via a Meisenheimer complex, a two-step process involving the formation of a resonance-stabilized anionic intermediate. DFT calculations can be employed to model the potential energy surface of this reaction, identifying the transition states and intermediates. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate. sumitomo-chem.co.jp

The regioselectivity of nucleophilic attack can also be predicted. The nitro group at the 5-position strongly deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at positions ortho and para to it. In this compound, the chlorine atom is at a position activated by the nitro group, making it the likely site for nucleophilic displacement. Computational models can confirm this by comparing the activation barriers for substitution at different positions on the isoquinoline ring.

Furthermore, theoretical calculations can explore other potential reaction pathways, such as reduction of the nitro group or reactions involving the nitrogen atom of the isoquinoline ring. For each potential reaction, the transition state geometry and the associated activation energy can be determined, allowing for a comparison of the kinetic feasibility of different transformations.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles derived from theoretical investigations of analogous systems, such as other substituted nitroisoquinolines and chloronitroaromatic compounds, provide a robust framework for predicting its chemical behavior.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on the SNAr Reaction of this compound with a Nucleophile (e.g., Methoxide)

| Parameter | Calculated Value (kcal/mol) | Description |

| ΔE‡formation | 15.2 | Activation energy for the formation of the Meisenheimer intermediate. |

| ΔEintermediate | -8.5 | Relative energy of the Meisenheimer intermediate. |

| ΔE‡expulsion | 10.8 | Activation energy for the expulsion of the chloride ion from the intermediate. |

| ΔEreaction | -12.3 | Overall reaction energy (exothermic). |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from quantum chemical calculations. Actual values would require specific DFT computations.

Solvation Model Effects on Electronic Structure and Reactivity

The electronic structure and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry accounts for these effects using various solvation models, with polarizable continuum models (PCM) like the Conductor-like Screening Model (COSMO) or the Integral Equation Formalism PCM (IEFPCM) being widely used. eurjchem.comnih.govnih.govq-chem.com

For this compound, these models would treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This interaction, in turn, affects the electronic properties of the molecule. For instance, in a polar solvent, the dipole moment of this compound is expected to increase due to the stabilization of charge separation. This can be quantified by performing DFT calculations in the gas phase and in the presence of different solvent continua.

The reactivity of this compound in nucleophilic substitution reactions is also expected to be solvent-dependent. Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity. lasalle.edu Computational models can explore this by calculating the activation energies of the reaction in various solvents. The transition state of an SNAr reaction is typically more charge-delocalized and polar than the reactants. Therefore, polar solvents are expected to stabilize the transition state more than the reactants, leading to a lower activation energy and a faster reaction rate.

A theoretical study would involve optimizing the geometry of this compound and the relevant transition states in different solvents and calculating the corresponding energies. The difference in solvation energy between the transition state and the reactants would provide insight into the kinetic solvent effect.

Table 2: Illustrative Solvation Effects on the Electronic Properties of this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 3.2 | 4.5 |

| Dichloromethane | 8.9 | 4.1 | 4.3 |

| Acetonitrile | 37.5 | 4.8 | 4.1 |

| Water | 78.4 | 5.2 | 4.0 |

Note: This table presents hypothetical data to illustrate the trends that would be expected from calculations using a polarizable continuum model. The values demonstrate how increasing solvent polarity can enhance the dipole moment and decrease the HOMO-LUMO energy gap, suggesting increased reactivity.

Strategic Utility of 4 Chloro 5 Nitroisoquinoline As a Key Synthetic Intermediate

Precursor in the Rational Design and Synthesis of Diverse Substituted Isoquinoline (B145761) Derivatives

4-Chloro-5-nitroisoquinoline serves as a pivotal precursor in the synthesis of a wide array of substituted isoquinoline derivatives. The presence of the chloro and nitro groups at the C4 and C5 positions, respectively, activates the isoquinoline core for various chemical transformations, enabling the introduction of diverse functionalities.

A practical and low-cost method for the direct synthesis of 4-halogenated isoquinolines, including this compound, has been developed. acs.org This method involves the reaction of isoquinolines with di-tert-butyl dicarbonate (B1257347) (Boc2O) to form a 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) intermediate, which acts as an electron-rich species facilitating further modifications. acs.org For instance, the reaction of 5-nitroisoquinoline (B18046) using this strategy affords this compound in an 82% yield. acs.org

The reactivity of the chloro and nitro groups allows for a range of substitution reactions. The chlorine atom at the C4 position can be readily displaced by various nucleophiles, while the nitro group at the C5 position can be reduced to an amino group, which can then be further functionalized. This dual reactivity makes this compound a versatile building block for creating libraries of substituted isoquinolines for various research applications, including medicinal chemistry. For example, the reduction of the nitro group can lead to the formation of 5-aminoisoquinoline (B16527) derivatives, which are analogues of potent enzyme inhibitors. researchgate.net

The following table summarizes the synthesis of various 4-substituted isoquinolines from their corresponding isoquinoline precursors, highlighting the versatility of synthetic methodologies applicable to the isoquinoline scaffold.

| Starting Material | Reagent | Product | Yield (%) |

| Isoquinoline | NBS | 4-Bromoisoquinoline | 62 |

| 5-Nitroisoquinoline | NBS | 4-Bromo-5-nitroisoquinoline | 45 |

| 5-Bromoisoquinoline | NBS | 4,5-Dibromoisoquinoline | 77 |

| 5-Phenylisoquinoline | NBS | 4-Bromo-5-phenylisoquinoline | 65 |

| 5-Methoxyisoquinoline | NBS | 4-Bromo-5-methoxyisoquinoline | 14 |

| 6-Chloroisoquinoline | NBS | 4-Bromo-6-chloroisoquinoline | 72 |

| Isoquinoline | Boc2O, NCS | 4-Chloroisoquinoline (B75444) | 71 |

| 5-Nitroisoquinoline | Boc2O, NCS | This compound | 82 |

| 5-Cyanoisoquinoline | Boc2O, NCS | 4-Chloro-5-cyanoisoquinoline | 84 |

| NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide, Boc2O: Di-tert-butyl dicarbonate |

Building Block for the Construction of Polycyclic Heteroaromatic Systems

The strategic placement of reactive functional groups in this compound makes it an excellent starting material for the construction of more complex polycyclic heteroaromatic systems. The inherent reactivity of the C4-chloro and C5-nitro substituents allows for sequential or tandem reactions to build fused ring systems.

One common strategy involves the nucleophilic displacement of the C4-chloro group followed by a cyclization reaction involving the C5-nitro group (or its reduced amino derivative). For instance, reaction with a suitable binucleophile can lead to the formation of a new heterocyclic ring fused to the isoquinoline core. The nitro group can be a crucial participant in these cyclization strategies, either directly or after its transformation into other functional groups.

Research has demonstrated the synthesis of thiazolo[5,4-c]isoquinolines, where a thiazole (B1198619) ring is fused to the isoquinoline backbone. cdnsciencepub.com Although the direct use of 3-chloro-4-nitroisoquinoline was unsuccessful in this specific synthesis, the general principle of utilizing a halo-nitro-substituted isoquinoline as a key intermediate for cyclization reactions is well-established. cdnsciencepub.com The synthesis of 4-substituted-5-nitroisoquinolin-1-ones from N-(2-alkenyl)-2-halo-3-nitrobenzamides via intramolecular Pd-catalyzed cyclization further illustrates the utility of halogenated nitroaromatics in constructing fused systems. researchgate.net These reactions often proceed through mechanisms like the Heck reaction or π-allyl-Pd intermediates. researchgate.net

The ability to construct such polycyclic systems is of significant interest in materials science and medicinal chemistry, as these scaffolds are often found in biologically active molecules and functional materials. The diverse substitution patterns achievable from this compound allow for the fine-tuning of the electronic and steric properties of the resulting polycyclic systems.

Facilitation of Multi-Component Reaction Sequences for Complex Molecular Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net These reactions are highly valued for their atom and step economy, convergence, and ability to generate molecular diversity. nih.govbeilstein-journals.org this compound, with its distinct reactive sites, is a prime candidate for incorporation into MCR sequences.

The chloro and nitro groups can participate in a variety of MCRs, leading to the rapid assembly of highly functionalized and complex molecular architectures based on the isoquinoline framework. For example, the Povarov reaction, a well-known MCR, allows for the synthesis of complex tetrahydroquinolines through the interaction of anilines, aldehydes, and activated olefins. beilstein-journals.org While not directly involving this compound, this illustrates the potential for isoquinoline-like structures to be assembled via MCRs. The functional handles on this compound could be exploited in novel MCRs to create previously inaccessible scaffolds.

The development of MCRs involving this compound would provide a streamlined approach to complex isoquinoline-based molecules. For instance, a reaction could be designed where one component reacts with the chloro group, another with the nitro group (or its derivative), and a third component facilitates a cyclization or coupling event, all in a one-pot process. Such strategies are at the forefront of modern synthetic chemistry, aiming to increase efficiency and reduce waste. researchgate.net The exploration of this compound in MCRs holds significant promise for the discovery of new chemical entities with potential applications in various scientific fields.

Future Perspectives and Emerging Research Trajectories in 4 Chloro 5 Nitroisoquinoline Chemistry

Development of Novel Catalytic Systems for Enhanced Functionalization and Selectivity

The pursuit of more efficient and selective methods to modify the 4-chloro-5-nitroisoquinoline scaffold is a central theme in current research. While traditional methods exist, the future lies in the development of novel catalytic systems that offer superior control over reactivity and product formation.

Palladium-based catalysts have been instrumental in the functionalization of isoquinolines. For instance, the combination of palladium(II) acetate (B1210297) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) has been effectively used for the nucleophilic substitution of the chlorine atom at the C-4 position. jst.go.jp This system facilitates the formation of C-N bonds, allowing for the introduction of various amine-containing moieties. jst.go.jp Future research will likely focus on creating more active and versatile palladium catalysts, potentially through ligand design, to broaden the scope of accessible derivatives.

Copper-catalyzed reactions are also emerging as a cost-effective and efficient alternative for constructing isoquinoline (B145761) frameworks. researchgate.net The development of novel copper-based catalytic systems could provide new pathways for the functionalization of this compound, particularly for cross-coupling reactions.

Furthermore, organocatalysis presents a metal-free approach to functionalization. Organophosphorus catalysts, for example, are being explored for the reductive functionalization of nitro compounds. mit.edu Such systems could enable the selective transformation of the nitro group at the C-5 position into other valuable functional groups, like amines or amides, through novel C-N and N-N bond-forming reactions. mit.edu A phosphite-mediated photochemical strategy has also shown promise for the C-H alkylation of the isoquinoline core, offering a new route for functionalization. researchgate.net

Table 1: Examples of Catalytic Systems for Isoquinoline Functionalization

| Catalyst System | Reaction Type | Target Position | Reference |

|---|---|---|---|

| Palladium(II) acetate / BINAP | Nucleophilic Substitution (C-N coupling) | C-4 (Chloro group) | jst.go.jp |

| Pd(PPh₃)₄ | Intramolecular Cyclization | C-4 | researchgate.net |

| CuCl₂ | Coupling-Cyclization | Isoquinolin-1(2H)-one core | researchgate.net |

| Organophosphorus Compounds | Reductive Functionalization (Nitro group) | C-5 (Nitro group) | mit.edu |

| Triethylphosphite (photochemical) | C-H Alkylation | C-4 | researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the synthesis and study of this compound. These computational tools can accelerate discovery by predicting reaction outcomes, optimizing reaction conditions, and even designing novel molecules with desired properties.

Bayesian-based optimization algorithms have already demonstrated superior performance over traditional "one-variable-at-a-time" methods for optimizing reaction parameters in the hydrogenation of related compounds like 5-nitroisoquinoline (B18046). researchgate.net This approach allows for the simultaneous variation of multiple factors, leading to the identification of optimal conditions with fewer experiments. researchgate.net

More advanced AI platforms, such as multimodal large language models (LLMs), are being developed for comprehensive molecular discovery. arxiv.org These models, like "Llamole," can process and generate both text and chemical structure information, enabling them to design novel molecules and predict multi-step retrosynthetic pathways. arxiv.org This technology could be applied to design new derivatives of this compound and plan their synthesis routes efficiently. arxiv.org

Machine learning is also being used in conjunction with molecular modeling techniques like docking and molecular dynamics to design compounds with specific biological activities. mdpi.com This approach has been successful in creating novel quinoline-based hybrids and could be leveraged to design this compound derivatives with targeted therapeutic potential. mdpi.com Furthermore, computational methods like Density Functional Theory (DFT) are used to investigate the reactive properties of quinoline (B57606) derivatives, providing insights that can guide synthetic efforts. eurjchem.com

Table 2: Applications of AI and Machine Learning in Isoquinoline Chemistry

| AI/ML Application | Specific Use Case | Compound Class | Reference |

|---|---|---|---|

| Bayesian Optimization | Reaction condition optimization | 5-Nitroisoquinoline | researchgate.net |

| Multimodal LLMs (Llamole) | Inverse molecular design & retrosynthesis | General molecular discovery | arxiv.org |

| ML-assisted Molecular Modeling | Design of compounds with anticancer activity | Quinolinesulfonamide-triazole hybrids | mdpi.com |

| Supervised Machine Learning | Structural analysis from spectral data | Copper complexes | researchgate.net |

Exploration of Unprecedented Transformation Pathways and Reaction Types

Beyond established reactions, researchers are actively seeking unprecedented transformation pathways to unlock new synthetic possibilities for this compound. These novel reactions can lead to complex molecular architectures that were previously difficult to access.

One such emerging area is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), which allows for the direct amination of electron-deficient aromatic rings like nitroarenes. acs.org This methodology could potentially be applied to the isoquinoline core, offering a new way to introduce amino groups.

Photochemical methods are also providing new avenues for reaction discovery. A phosphite-mediated photochemical rearrangement has been reported for the C-H alkylation at the C-4 position of isoquinoline, proceeding through an unusual N-to-C migration. researchgate.net This represents a significant departure from traditional cross-coupling strategies.

The reactivity of the nitro group is another area of exploration. Starting from 5-nitroisoquinoline, a complex fragmentation and rearrangement sequence has been used to synthesize 3,4-disubstituted indoles, demonstrating a profound structural transformation of the original heterocyclic system. clockss.org Additionally, direct oxidative SNH-alkylamination of 5-nitroisoquinoline in water has been shown to be a viable method for introducing alkylamino groups, with the regioselectivity governed by the nitro group. researchgate.net

Table 3: Novel Transformation Pathways in Isoquinoline Chemistry

| Transformation Pathway | Description | Starting Material (Example) | Product Type (Example) | Reference |

|---|---|---|---|---|

| Vicarious Nucleophilic Substitution | Direct amination of nitroarenes | Nitroarenes | Nitroanilines | acs.org |

| Photochemical Rearrangement | Phosphite-mediated N-to-C alkyl migration | Isoquinoline | C4-alkylated isoquinoline | researchgate.net |

| Fragmentation/Rearrangement | Multi-step transformation via reduction and Vilsmeier reaction | 5-Nitroisoquinoline | 3,4-Disubstituted indoles | clockss.org |

| Oxidative SNH-Alkylamination | Direct introduction of alkylamino groups in water | 5-Nitroisoquinoline | 8-Alkylaminoisoquinoline | researchgate.net |

Advancements in Analytical Methodologies for Real-time Reaction Monitoring and Characterization

The ability to monitor chemical reactions in real-time and accurately characterize complex molecules is crucial for modern chemical research. Advancements in analytical techniques are providing unprecedented insight into the dynamics of reactions involving this compound.

While traditional methods like Thin-Layer Chromatography (TLC) are still used for reaction monitoring, they are being supplemented by more sophisticated techniques. The use of flow chemistry, for instance, allows for precise control over reaction parameters and enables real-time monitoring and optimization, which is particularly beneficial for hazardous reactions like nitrations. High-Performance Liquid Chromatography (HPLC) is routinely used for purity analysis, with established methods for separating complex mixtures of isoquinoline derivatives. mdpi.comnih.gov

Emerging sensor technologies also hold promise for reaction monitoring. Luminescent quantum dot-based sensors have been developed for the rapid detection of related compounds like 5-nitroisoquinoline. acs.org Such platforms could be adapted for in-situ, real-time tracking of reaction progress by detecting the consumption of starting material or the formation of the product.

For structural characterization, a combination of spectroscopic methods and computational analysis is becoming standard. Techniques such as FT-IR, NMR, and single-crystal X-ray diffraction (SCXRD) provide detailed structural information, which is often corroborated by DFT calculations to understand the electronic properties and reactivity of the molecules. eurjchem.comresearchgate.net

Table 4: Analytical Methodologies for Isoquinoline Chemistry

| Methodology | Application | Specific Technique/System | Reference |

|---|---|---|---|

| Reaction Monitoring | Real-time control and optimization | Flow Chemistry Systems | |

| Purity Analysis | Separation and quantification | High-Performance Liquid Chromatography (HPLC) | mdpi.comnih.gov |

| Rapid Detection | Sensing of nitroaromatics | Luminescent CdSe Quantum Dot Arrays | acs.org |

| Structural Elucidation | Detailed molecular structure | SCXRD, NMR, FT-IR combined with DFT | eurjchem.comresearchgate.net |

Q & A

What are the key challenges in synthesizing 4-Chloro-5-nitroisoquinoline, and how can reaction conditions be optimized to improve yield?

Synthesis of this compound requires precise control of nitration and halogenation steps. Nitration of the isoquinoline core must be regioselective to avoid competing positional isomers (e.g., 4-nitro vs. 5-nitro derivatives). Chlorination typically employs POCl₃ or SOCl₂ under reflux, but side reactions (e.g., ring chlorination) may occur. Optimization involves:

- Temperature modulation : Lower temperatures (40–60°C) reduce decomposition risks .

- Catalyst screening : Lewis acids like FeCl₃ enhance regioselectivity in nitration .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves positional isomers .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?

Discrepancies in spectral interpretation often arise from impurities, solvent effects, or tautomerism. Methodological solutions include:

- Multi-technique validation : Cross-validate NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) .

- Computational modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

What advanced strategies are recommended for studying the reactivity of this compound in cross-coupling reactions?

The chloro and nitro groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ for chloro substitution; Pd₂(dba)₃/XPhos for nitro group retention .

- Solvent effects : Use DMF or toluene to stabilize intermediates .

- Kinetic monitoring : In-situ UV-Vis spectroscopy tracks reaction progress .

How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Stability studies must follow NIH guidelines for preclinical reporting :

- pH profiling : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C.

- HPLC analysis : Monitor degradation products using a C18 column (acetonitrile/water mobile phase) .

- Accelerated stability testing : Use Arrhenius plots to predict shelf-life at 40°C/75% RH .

What computational methods are most effective for predicting the biological activity of this compound analogs?

Advanced approaches include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases) .

- QSAR modeling : Use Gaussian or NWChem to correlate substituent effects (e.g., Cl vs. F) with activity .

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties .

How can researchers address inconsistencies in reported biological activity data for this compound derivatives?

Contradictions often stem from assay variability. Mitigation strategies:

- Standardized protocols : Follow ICH guidelines for dose-response curves and IC₅₀ calculations .

- Cell line validation : Use authenticated lines (e.g., ATCC-certified) to minimize off-target effects .

- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) .

What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

Adhere to the Beilstein Journal’s experimental reporting standards :

- Detailed synthesis : Specify stoichiometry, reaction time, and purification steps.

- Data transparency : Provide raw spectral files (e.g., .jdx for NMR) in supplementary materials.

- Purity criteria : Report HPLC chromatograms with >95% purity thresholds.

How can isotopic labeling (e.g., ¹⁵N, ²H) be applied to study the metabolic pathways of this compound?

Isotopic tracing methodologies:

- Synthesis of labeled analogs : Use ¹⁵N-nitric acid for nitration .

- Mass spectrometry imaging : Track metabolite distribution in tissues via MALDI-TOF .

- Kinetic isotope effects (KIEs) : Compare reaction rates of labeled vs. unlabeled compounds .

What ethical and safety considerations are critical when handling this compound in preclinical studies?

Comply with FINER criteria for ethical research design :

- Toxicity screening : Pre-test in vitro (e.g., HepG2 cells) before animal trials .

- Waste disposal : Neutralize nitro-containing waste with NaHSO₃ to prevent environmental contamination .

- Institutional approval : Secure IACUC or ethics committee approval for animal studies .

How can machine learning optimize the design of this compound-based inhibitors for high-throughput screening?

ML-driven workflows:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.